3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester

Catalog No.
S13229553
CAS No.
133147-09-8
M.F
C19H21N3O6
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethy...

CAS Number

133147-09-8

Product Name

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester

IUPAC Name

methyl 2,6-dimethyl-4-(3-nitrophenyl)-5-(prop-2-enoxycarbamoyl)-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H21N3O6/c1-5-9-28-21-18(23)15-11(2)20-12(3)16(19(24)27-4)17(15)13-7-6-8-14(10-13)22(25)26/h5-8,10,17,20H,1,9H2,2-4H3,(H,21,23)

InChI Key

UXOXUOKEULANPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOCC=C

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester, also known by its IUPAC name 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester, is a complex organic compound with the molecular formula C16H16N2O6C_{16}H_{16}N_{2}O_{6} and a molecular weight of 332.31 g/mol. This compound features a pyridine ring substituted with various functional groups including a nitrophenyl group and an ester moiety, which contribute to its chemical reactivity and biological properties .

Typical of pyridine derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  • Nucleophilic Substitution: The presence of the nitrophenyl group allows for potential nucleophilic substitution reactions.

These reactions are indicative of the compound's ability to participate in various synthetic pathways relevant in medicinal chemistry.

Research indicates that compounds similar to 3-pyridinecarboxylic acid derivatives often exhibit significant biological activities, including:

  • Antihypertensive Effects: This compound is structurally related to known antihypertensives such as Nitrendipine and Lercanidipine, suggesting potential use in managing hypertension .
  • Antioxidant Activity: Some studies suggest that related compounds may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The synthesis of 3-pyridinecarboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining pyridine derivatives with aldehydes or ketones to form the pyridine ring.
  • Functional Group Modifications: Introducing nitro and ester groups through electrophilic aromatic substitution or direct functionalization techniques.
  • Refluxing with Reagents: Using reagents such as acetic anhydride or acetic acid under reflux conditions to facilitate ester formation.

Specific synthetic routes may vary based on desired yield and purity of the final product .

The applications of 3-pyridinecarboxylic acid derivatives extend across various fields:

  • Pharmaceuticals: Used as intermediates in the synthesis of antihypertensive drugs.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to their biological activity.
  • Material Science: Investigated for their role in creating novel materials with specific electronic properties.

Several compounds share structural similarities with 3-pyridinecarboxylic acid derivatives. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
NitrendipineSimilar pyridine structureKnown antihypertensive
LercanidipineContains dihydropyridine coreLong half-life, used for hypertension
BarnidipineRelated structureExhibits unique pharmacological profiles

These compounds highlight the structural diversity within the class of dihydropyridine derivatives, each offering unique therapeutic potentials while sharing a common framework .

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

387.14303540 g/mol

Monoisotopic Mass

387.14303540 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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